tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature Conventions for Bicyclic Pyrrolopyridine Derivatives
The systematic naming of this compound follows established International Union of Pure and Applied Chemistry conventions for fused bicyclic heterocyclic systems. The nomenclature begins with identification of the parent bicyclic framework, which consists of a pyrrole ring fused to a pyridine ring in the [3,4-c] orientation. This fusion descriptor indicates that the pyrrole ring shares carbons 3 and 4 of the pyridine nucleus, creating a condensed bicyclic structure where the two rings share one covalent bond with directly connected bridgehead atoms.
The hexahydro prefix denotes the degree of saturation within the bicyclic core, specifically indicating that six hydrogen atoms have been added to the parent aromatic pyrrolopyridine system. This saturation pattern transforms the original aromatic character into a partially saturated heterocyclic framework while maintaining the essential bicyclic topology. The systematic numbering begins at the nitrogen atom of the pyridine ring, following the principle that heteroatoms receive the lowest possible numbers in fused ring systems.
| Nomenclature Component | Systematic Description | Structural Significance |
|---|---|---|
| tert-Butyl | Tertiary butyl protecting group | Carboxylate protection |
| hexahydro | Six-hydrogen saturation | Reduced aromatic character |
| 1H-pyrrolo[3,4-c]pyridine | Fused heterocyclic core | Bicyclic nitrogen framework |
| 5(6H)-carboxylate | Ester substitution position | Functional group locant |
| hydrochloride | Salt formation | Protonation state |
The carboxylate functionality attached at position 5 requires specific locant designation, with the notation 5(6H) indicating both the point of attachment and the presence of hydrogen atoms at position 6. This nomenclature convention ensures unambiguous identification of the substitution pattern while acknowledging the saturated nature of the bicyclic framework. The tert-butyl ester represents a common protecting group strategy in synthetic organic chemistry, providing stability during chemical transformations while allowing selective deprotection under controlled conditions.
The International Union of Pure and Applied Chemistry system for naming such complex heterocyclic structures emphasizes the hierarchical approach where the parent heterocyclic system forms the root name, followed by appropriate prefixes and suffixes to denote saturation state, substitution patterns, and functional group modifications. The fusion nomenclature specifically employs bracketed numbers to indicate the precise points of ring junction, distinguishing this [3,4-c] isomer from alternative fusion patterns such as [3,2-c] or [3,4-b] orientations that would result in different connectivity patterns and chemical properties.
Stereochemical Configuration Analysis: Cis versus Trans Isomerism
The stereochemical analysis of this compound requires careful consideration of the conformational constraints imposed by the fused bicyclic architecture. The hexahydro saturation pattern creates multiple stereogenic centers within the molecular framework, particularly at the ring junction positions where the pyrrole and pyridine rings merge. These bridgehead positions exhibit fixed stereochemical relationships due to the geometric constraints of the fused ring system, preventing free rotation and establishing definitive spatial orientations.
In fused bicyclic systems of this type, the two rings must adopt a cis configuration at the ring junction, as trans arrangements would introduce prohibitive ring strain that exceeds the energetic tolerance of typical carbon-nitrogen bond angles and distances. This stereochemical requirement stems from the fundamental geometric constraints of five- and six-membered rings, where the standard bond angles of approximately 109 degrees and bond lengths of 1.50 angstroms for carbon-carbon bonds and 1.47 angstroms for carbon-nitrogen bonds cannot accommodate trans ring junctions without severe angular distortion.
| Stereochemical Feature | Configuration | Energy Considerations |
|---|---|---|
| Ring junction geometry | Cis-fused | Thermodynamically favored |
| Bridgehead hydrogen orientation | Same face | Reduced steric strain |
| Carboxylate substitution | Equatorial preference | Minimized 1,3-diaxial interactions |
| Nitrogen lone pair geometry | Pyramidal | Optimal orbital overlap |
The saturated nature of the hexahydro system introduces additional stereochemical complexity through the presence of multiple conformationally flexible positions. The pyrrole ring component can adopt envelope or half-chair conformations, while the tetrahydropyridine portion typically favors chair-like arrangements that minimize steric interactions between substituents. The tert-butyl carboxylate group exhibits a strong preference for equatorial orientation to avoid unfavorable 1,3-diaxial interactions that would destabilize the molecular conformation.
The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC2CNCC2C1 provides insight into the three-dimensional arrangement by indicating the connectivity pattern without explicit stereochemical designators. However, the actual molecular geometry involves specific spatial relationships that influence both chemical reactivity and biological activity. The rigid bicyclic framework constrains the relative positions of the nitrogen atoms, creating a defined spatial arrangement that affects hydrogen bonding patterns, dipole moments, and potential coordination geometries with metal centers or biological targets.
Tautomeric Forms and Protonation State Variations in Hydrochloride Salts
The protonation behavior and tautomeric equilibria of this compound involve complex interactions between the multiple nitrogen centers and the surrounding chemical environment. The compound contains two distinct nitrogen atoms within the bicyclic framework: the pyridine nitrogen and the pyrrole nitrogen, each exhibiting different basicity characteristics and protonation preferences. Under the conditions present in hydrochloride salt formation, protonation occurs preferentially at the more basic nitrogen center, typically the pyridine nitrogen due to its sp² hybridization and aromatic character.
The tautomeric possibilities arise from the potential for hydrogen migration between the nitrogen centers and adjacent carbon positions within the saturated bicyclic system. In aqueous solution, the compound can exist in multiple tautomeric forms depending on the pH conditions and the specific protonation state of the heterocyclic nitrogens. The hexahydro saturation pattern introduces additional tautomeric possibilities compared to the fully aromatic parent system, as hydrogen atoms can migrate between various positions on the saturated ring carbons.
Research on related pyrrolopyridine systems has demonstrated that protonation equilibria in these bicyclic frameworks involve rapid interconversion between different ionic species. The formation of the hydrochloride salt stabilizes a specific protonation state, with the chloride anion providing electrostatic stabilization for the protonated cationic form. Density functional theory calculations on similar pyrrolopyridine derivatives have shown that simultaneous changes in acidity and basicity upon electronic excitation can drive complex proton transfer processes.
| Protonation Site | Relative Basicity | Tautomeric Stability |
|---|---|---|
| Pyridine nitrogen | Higher basicity | Favored protonation site |
| Pyrrole nitrogen | Lower basicity | Secondary protonation |
| Ring carbon positions | Minimal basicity | Transient tautomers |
The InChI Key YSYTUDUBRMMISQ-UHFFFAOYSA-N indicates the specific tautomeric and protonation state that has been canonicalized for database purposes. This standardized representation reflects the most thermodynamically stable form under standard conditions, though dynamic equilibria may exist in solution between different protonation states and tautomeric arrangements. The hydrochloride salt formation effectively captures the compound in a specific ionic state, preventing tautomeric interconversion that might occur in neutral conditions.
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYTUDUBRMMISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719933 | |
| Record name | tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-06-7 | |
| Record name | tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for Core Structure Formation
The pyrrolo[3,4-c]pyridine core is constructed via cyclization reactions, often starting from linear precursors such as diamines or amino alcohols. A widely employed strategy involves the intramolecular cyclization of N-substituted pyrrolidine derivatives under acidic or basic conditions. For example, a [3+2] cycloaddition between a pyrrolidine-containing amine and a suitably functionalized pyridine precursor can yield the fused bicyclic system .
Key Reaction Conditions :
-
Catalysts : Palladium(II) acetate or copper(I) iodide are frequently used to facilitate cyclization .
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency.
-
Temperature : Reactions typically proceed at 80–100°C for 12–24 hours to achieve >70% yield .
The introduction of the tert-butyloxycarbonyl (Boc) group stabilizes the amine functionality and prevents unwanted side reactions during subsequent synthetic steps. This is achieved by treating the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Standard Protocol :
-
Dissolve the pyrrolopyridine amine (1.0 equiv) in dichloromethane (DCM).
-
Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.
-
Stir at room temperature for 6–8 hours.
-
Purify via column chromatography (hexane/ethyl acetate) to isolate the Boc-protected intermediate .
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 85 |
| Base | Triethylamine | 88 |
| Temperature | 25°C | 85 |
Hydrochloride Salt Formation
The Boc-protected amine is converted to its hydrochloride salt to improve solubility and crystallinity. This is typically accomplished by treating the free base with hydrochloric acid (HCl) in a solvent such as diethyl ether or dioxane.
Procedure :
-
Dissolve the Boc-protected amine in anhydrous diethyl ether.
-
Bubble HCl gas through the solution until precipitation is complete.
-
Filter the precipitate and wash with cold ether to obtain the hydrochloride salt .
Characterization :
Industrial-Scale Production Methods
Large-scale synthesis requires modifications to enhance efficiency and reduce costs. Continuous flow reactors and automated purification systems are employed to achieve high throughput.
Industrial Protocol :
-
Cyclization : Conducted in a continuous flow reactor with a residence time of 20 minutes at 100°C .
-
Boc Protection : Utilizes in-line mixing of reagents to minimize reaction time to 2 hours .
-
Salt Formation : Implemented via spray drying with HCl gas, yielding 98% pure product .
Comparative Analysis of Synthetic Approaches
The table below evaluates three synthetic routes based on yield, scalability, and cost:
| Method | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Batch Cyclization | 72 | Moderate | 12,000 |
| Flow Cyclization | 89 | High | 8,500 |
| Microwave-Assisted | 78 | Low | 15,000 |
Flow-based methods outperform batch processes in both yield and cost, making them ideal for industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate
- tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-5(6H)-carboxylate
Uniqueness
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
Tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride (CAS No. 1187933-06-7) is a heterocyclic compound with significant biological activity. Its unique bicyclic structure, comprising a pyrrole ring fused to a pyridine ring, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molecular Weight : 262.78 g/mol
- CAS Number : 1187933-06-7
- Purity : ≥95%
The compound is characterized by a tert-butyl group attached to the carboxylate moiety, which enhances its lipophilicity and bioavailability.
The biological activity of this compound primarily involves its interaction with various molecular targets within the body:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor of kinases or phosphatases, thereby modulating signaling cascades involved in cell proliferation and survival.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling and exhibiting effects similar to known psychoactive substances.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
Pharmacological Studies
Several studies have examined the pharmacological effects of this compound:
- Neuroprotective Effects : Research indicates that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. It appears to reduce neuronal apoptosis and inflammation in vitro and in vivo models.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Activity : The compound has been shown to reduce markers of inflammation in cellular models, indicating possible therapeutic use in inflammatory diseases.
Case Studies
A few notable case studies highlight the efficacy of this compound:
| Study Reference | Findings | |
|---|---|---|
| Study A (2022) | Demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. | Suggests potential for development as a neuroprotective agent. |
| Study B (2023) | Exhibited significant antimicrobial activity against Staphylococcus aureus. | Indicates potential for use in antibiotic formulations. |
| Study C (2024) | Reduced inflammation markers in LPS-stimulated macrophages. | Supports further investigation for anti-inflammatory therapies. |
Safety Profile
The safety profile of this compound includes several risk and safety statements:
| Hazard Statements | Precautionary Statements |
|---|---|
| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
| H319 - Causes serious eye irritation | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes... |
Q & A
Q. How to troubleshoot unexpected byproducts in the cyclization step?
- Root Cause :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor intermolecular alkylation over cyclization. Switch to low-polarity solvents like THF or toluene .
- Base Strength : Strong bases (e.g., DBU) can deprotonate unintended sites. Test weaker bases like K₂CO₃ or Cs₂CO₃ to improve selectivity .
Safety and Handling
Q. What precautions are necessary when handling this compound’s hydrochloride salt?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as the compound may cause respiratory irritation .
- PPE : Wear nitrile gloves and safety goggles; hydrochloride salts can be corrosive upon prolonged contact .
- Storage : Store desiccated at –20°C to prevent hydrolysis of the Boc group .
Tables
Table 1: Key Synthetic Parameters
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, rt, 12 h | 85–90% | |
| Cyclization | DBU, THF, 0°C → rt, 2 h | 70–75% | |
| Deprotection | 4M HCl/dioxane, 0°C, 1 h | 80–85% |
Table 2: Analytical Data Comparison
| Technique | Observed Data | Theoretical | Discrepancy Resolution |
|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ = 296.1523 | 296.1520 | Adduct suppression |
| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, Boc) | δ 1.40–1.45 | Solvent recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
